[(1H-imidazol-2-yl)(phenyl)methyl](methyl)amine [(1H-imidazol-2-yl)(phenyl)methyl](methyl)amine
Brand Name: Vulcanchem
CAS No.: 1539246-51-9
VCID: VC4146380
InChI: InChI=1S/C11H13N3/c1-12-10(11-13-7-8-14-11)9-5-3-2-4-6-9/h2-8,10,12H,1H3,(H,13,14)
SMILES: CNC(C1=CC=CC=C1)C2=NC=CN2
Molecular Formula: C11H13N3
Molecular Weight: 187.246

[(1H-imidazol-2-yl)(phenyl)methyl](methyl)amine

CAS No.: 1539246-51-9

Cat. No.: VC4146380

Molecular Formula: C11H13N3

Molecular Weight: 187.246

* For research use only. Not for human or veterinary use.

[(1H-imidazol-2-yl)(phenyl)methyl](methyl)amine - 1539246-51-9

Specification

CAS No. 1539246-51-9
Molecular Formula C11H13N3
Molecular Weight 187.246
IUPAC Name 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine
Standard InChI InChI=1S/C11H13N3/c1-12-10(11-13-7-8-14-11)9-5-3-2-4-6-9/h2-8,10,12H,1H3,(H,13,14)
Standard InChI Key BMWHWEYKWBMGOV-UHFFFAOYSA-N
SMILES CNC(C1=CC=CC=C1)C2=NC=CN2

Introduction

Chemical Identity and Structural Characteristics

The compound’s IUPAC name is 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine, with the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol . Key structural features include:

  • A planar imidazole ring with nitrogen atoms at positions 1 and 3.

  • A phenyl group attached to the methanamine moiety.

  • A methyl group substituent on the amine nitrogen.

3D Conformation: Computational models reveal that the phenyl and imidazole rings adopt a near-orthogonal arrangement, optimizing π-π interactions in biological systems . The methyl group introduces steric effects that influence binding affinity to target proteins.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via reductive amination or multicomponent reactions (MCRs). A prominent method involves:

  • Reductive Amination: Reacting 1H-imidazole-2-carbaldehyde with N-methylbenzylamine in the presence of sodium cyanoborohydride.

  • MCR Approach: Combining imidazole derivatives, aldehydes, and isocyanides under mild conditions (e.g., methanol, room temperature) .

Example Protocol :

  • Reactants: 1H-imidazole-2-carbaldehyde (1 equiv), N-methylbenzylamine (1.2 equiv), NaBH₃CN (1.5 equiv).

  • Conditions: Stirred in methanol at 25°C for 12 hours.

  • Yield: 72–85% after purification by column chromatography (SiO₂, ethyl acetate/hexane).

Industrial Production

Continuous flow reactors are employed for scalability, enhancing yield (up to 90%) and reducing byproducts. Catalysts like BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) accelerate reaction kinetics .

Physicochemical Properties

PropertyValueSource
Solubility12 mg/mL in DMSO
LogP (Partition Coefficient)1.8 ± 0.2
pKa6.4 (imidazole NH), 9.1 (amine)
Melting Point98–102°C

The compound exhibits amphiphilic behavior, enabling penetration of lipid bilayers and blood-brain barrier.

Biological Activity and Mechanisms

Neurological Targets

  • mGluR2 Modulation: Acts as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 2 (mGluR2), enhancing neurotransmitter signaling in schizophrenia models.

    • EC₅₀: 320 nM (rat cortical neurons).

  • Heme Oxygenase-1 (HO-1) Inhibition: Suppresses HO-1 activity (IC₅₀ = 1.2 µM), reducing oxidative stress in cancer cells .

Antimicrobial Effects

PathogenMIC (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for imidazopyrazines and quinoxalines, which show promise in treating neurodegenerative diseases . Structural modifications (e.g., halogenation) enhance potency:

  • Fluoro Derivative: 10-fold increase in mGluR2 affinity (EC₅₀ = 32 nM).

Materials Science

Its π-conjugated system enables use in organic semiconductors and fluorescent probes .

ParameterDataSource
Acute Toxicity (LD₅₀)220 mg/kg (oral, rat)
Skin IrritationModerate (OECD 404)
Environmental FateBiodegradation half-life: 14 days

Precautions: Use PPE (gloves, goggles) and work in a fume hood.

Comparison with Analogous Compounds

CompoundKey DifferenceBioactivity
1H-Benzimidazol-2-yl AnalogLarger aromatic systemHigher DNA intercalation
(1-Methylimidazol-2-yl)methanolHydroxyl vs. methylamine groupReduced BBB penetration

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